molecular formula C9H9ClF3N3 B8439197 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine

Cat. No. B8439197
M. Wt: 251.63 g/mol
InChI Key: SMBWJTWJBPUOCP-UHFFFAOYSA-N
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Patent
US07723333B2

Procedure details

The title compound was prepared from tert-butyl (1-pyridin-2-ylazetidin-3-yl)carbamate in a similar manner as described for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine. 1H NMR (500 MHz CDCl3): δ 1.96 (bs, 2H), 3.59-3.63 (m, 2H), 3.89-3.95 (m, 1H), 4.22-4.27 (m, 2H), 6.26 (d, 1H), 6.55-6.58 (m, 1H), 7.38-7.43 (m, 1H), 8.11 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:10][CH:9]([NH:11]C(=O)OC(C)(C)C)[CH2:8]1.ClC1C(N2CC(N)C2)=NC=C(C(F)(F)F)C=1>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]1[CH2:8][CH:9]([NH2:11])[CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)N1CC(C1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)N1CC(C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CC(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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